molecular formula C16H19N3O B2447976 6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 1225713-00-7

6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2447976
CAS No.: 1225713-00-7
M. Wt: 269.348
InChI Key: VRYPVCLQHHAILH-UHFFFAOYSA-N
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Description

6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core with a phenyl group and a piperidinylmethyl substituent

Properties

IUPAC Name

6-phenyl-2-(piperidin-4-ylmethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c20-16-7-6-15(14-4-2-1-3-5-14)18-19(16)12-13-8-10-17-11-9-13/h1-7,13,17H,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYPVCLQHHAILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the reaction of a phenyl-substituted pyridazinone with a piperidinylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can lead to the formation of dihydropyridazinone derivatives.

    Substitution: The phenyl and piperidinylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for halogenation, while nucleophiles like amines or thiols can be used for further substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce various dihydropyridazinone derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a subject of interest in drug discovery and development:

  • Antimicrobial Activity : Several studies have indicated that derivatives of pyridazinones, including 6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one, possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown efficacy against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
  • Anti-inflammatory Effects : Research has demonstrated that pyridazinone derivatives can inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. The compound's ability to modulate cytokine release is particularly noteworthy .
  • CNS Activity : The piperidine moiety in the structure suggests potential neuroactive properties. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders such as depression or anxiety .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of synthesized pyridazinone derivatives against common bacterial strains using the disc diffusion method. The results indicated that several derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that certain derivatives could significantly reduce pro-inflammatory cytokine production in macrophages. This highlights their potential use in developing anti-inflammatory drugs .

Case Study 3: CNS Activity Assessment

A pharmacological study investigated the effects of similar compounds on animal models of depression and anxiety. Results showed that these compounds could reduce anxiety-like behaviors, indicating their potential role as anxiolytic agents .

Mechanism of Action

The mechanism of action of 6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities and are widely used in medicinal chemistry.

    Pyridazinone Derivatives: Other pyridazinone derivatives also exhibit a range of biological activities and are used in drug development.

Uniqueness

6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is unique due to its specific combination of a phenyl group and a piperidinylmethyl substituent on the pyridazinone core. This unique structure may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Biological Activity

6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potentials, supported by relevant research findings and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H20N4O\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}

This compound features a pyridazine core substituted with a phenyl group and a piperidine moiety, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that pyridazine derivatives exhibit a variety of biological activities including:

  • Antimicrobial Activity : Some studies have shown that pyridazine derivatives can inhibit the growth of various bacteria and fungi .
  • Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to reduce inflammation markers in vitro and in vivo .
  • Anticancer Properties : Certain derivatives have been found to induce apoptosis in cancer cells, particularly those with BRCA mutations .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cellular proliferation and survival.
  • Modulation of Signaling Pathways : It has been suggested that this compound can modulate pathways related to inflammation and cancer progression.
  • Interaction with Receptors : The piperidine moiety may facilitate binding to specific receptors, enhancing its pharmacological effects.

Case Studies

  • Anticancer Activity : A study demonstrated that a related pyridazine compound exhibited IC50 values in the nanomolar range against BRCA-deficient cancer cell lines, indicating potent anticancer activity .
  • Anti-inflammatory Effects : In an animal model, administration of pyridazine derivatives resulted in significant reductions in inflammatory cytokines, suggesting potential therapeutic applications in autoimmune diseases .

Data Table

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity TypeCompoundIC50 (μM)Observations
AnticancerAnalog A0.034Effective against BRCA-deficient cells
Anti-inflammatoryAnalog B0.050Reduced TNF-alpha levels in vivo
AntimicrobialAnalog C0.020Inhibited growth of E. coli

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one, and how can intermediates be characterized?

  • Synthesis : A multi-step approach is typical, involving condensation of phenyl-substituted precursors with piperidine derivatives. For example, analogous pyridazinone syntheses use alkylation of piperidin-4-ylmethyl groups followed by cyclization under acidic conditions .
  • Characterization : Intermediates should be verified via 1H^1H-NMR (e.g., δ 2.8–3.2 ppm for piperidine CH2_2), LC-MS (to confirm molecular ion peaks), and IR (to track carbonyl groups at ~1650–1700 cm1^{-1}) .

Q. How can the purity of this compound be assessed, and what regulatory standards apply?

  • Analytical Methods : Use HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) and UV detection at 254 nm. Impurity profiling should follow ICH Q3A/B guidelines, with thresholds <0.10% for unknown impurities .
  • Reference Standards : Pharmacopeial methods (e.g., EP/USP) for related pyridazinones recommend residual solvent analysis via GC-MS and elemental analysis for C, H, N content .

Q. What safety precautions are essential during handling?

  • PPE : Wear nitrile gloves, lab coats, and P95 respirators if aerosolization is possible.
  • Storage : Store at 2–8°C in amber vials under nitrogen to prevent degradation. Avoid contact with strong oxidizers due to potential exothermic reactions .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound be resolved?

  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., Mo-Kα radiation, λ = 0.71073 Å) resolves bond length/angle discrepancies. For example, dihedral angles between pyridazinone and phenyl rings should be validated against DFT calculations .
  • Data Reconciliation : Compare with analogs like 6-methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one (C18_{18}H15_{15}F3_3N2_2O), where mean C–C bond length = 1.48 Å .

Q. What strategies optimize in vitro assays for evaluating its antiplatelet activity?

  • Assay Design : Use human platelet-rich plasma (PRP) with ADP (10 µM) as an agonist. Measure aggregation inhibition via turbidimetry (EC50_{50} determination).
  • Data Validation : Cross-reference with structurally related compounds (e.g., 4,5-dihydro-6-[4-(H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones) to validate dose-response curves .

Q. How can SAR studies improve selectivity for kinase targets?

  • Modification Hotspots :

PositionModificationImpact
Piperidine C4Substituents (e.g., fluoro, methyl)Alters target binding affinity
Pyridazinone C6Phenyl vs. heteroaryl groupsModulates solubility and off-target effects
  • Computational Tools : Docking simulations (AutoDock Vina) using PDB structures (e.g., 4H-pyrido[1,2-a]pyrimidin-4-one complexes) predict binding modes .

Q. What methodologies address discrepancies in metabolic stability data across species?

  • In Vitro Models : Use hepatocyte suspensions (human, rat) with LC-MS/MS to quantify parent compound depletion. Adjust for species-specific CYP450 isoforms (e.g., CYP3A4 vs. CYP2D6 dominance) .
  • Data Normalization : Normalize intrinsic clearance (Clint_{int}) to microsomal protein content and correct for nonspecific binding .

Methodological Notes

  • Contradictory Data : If HPLC purity conflicts with NMR integration (e.g., residual solvent masking signals), use 13C^{13}C-NMR DEPT-135 to resolve .
  • Advanced Analytics : For chiral purity, employ chiral HPLC (Chiralpak AD-H column, hexane/ethanol 90:10) or polarimetry .

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